1-(1-Fluoro-ethyl)-2-iodo-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Fluoro-ethyl)-2-iodo-benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a fluoroethyl group and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Fluoro-ethyl)-2-iodo-benzene can be achieved through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 2-iodoethylbenzene, a fluorination reaction can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Fluoro-ethyl)-2-iodo-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The iodine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation: The fluoroethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of fluoroacetophenone derivatives.
Reduction: Formation of ethylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Fluoro-ethyl)-2-iodo-benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(1-Fluoro-ethyl)-2-iodo-benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluoroethyl and iodine substituents. This activation facilitates various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Fluoro-ethyl)-2-bromo-benzene
- 1-(1-Fluoro-ethyl)-2-chloro-benzene
- 1-(1-Fluoro-ethyl)-2-fluoro-benzene
Comparison
Compared to its analogs, 1-(1-Fluoro-ethyl)-2-iodo-benzene exhibits unique reactivity due to the presence of the iodine atom, which is a better leaving group in nucleophilic substitution reactions. This makes it more reactive in such reactions compared to its bromo, chloro, and fluoro counterparts .
Eigenschaften
Molekularformel |
C8H8FI |
---|---|
Molekulargewicht |
250.05 g/mol |
IUPAC-Name |
1-(1-fluoroethyl)-2-iodobenzene |
InChI |
InChI=1S/C8H8FI/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 |
InChI-Schlüssel |
PETTZRNOBAULLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.